molecular formula C19H23ClN2O3S2 B2388117 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251595-96-6

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No. B2388117
CAS RN: 1251595-96-6
M. Wt: 426.97
InChI Key: ZDQKUVGYOUHZEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the compound , are synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a chlorophenyl group, a methylsulfamoyl group, and a methylcyclohexyl group.

Scientific Research Applications

Environmental Impact and Degradation

Research has extensively evaluated the environmental consequences of chlorophenols, compounds similar in structural aspects to the chlorophenyl group in 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide. These compounds exhibit moderate toxicity to aquatic and mammalian life, with significant impacts upon long-term exposure. The persistence of these compounds in the environment depends on the presence of capable microflora for biodegradation, highlighting the importance of understanding their environmental fate and degradation mechanisms (Krijgsheld & Gen, 1986).

Synthesis and Applications of Sulfonamides

Sulfonamides, featuring in the molecular structure of the subject compound, are pivotal in various clinical and industrial applications. A review spanning 2008 to 2012 elaborates on the evolution of sulfonamide compounds, including their role in treating numerous conditions and their potential in creating new drugs. This showcases the versatility and significance of sulfonamide structures in medicinal chemistry and beyond, underscoring the ongoing need for novel compounds for targeted therapeutic and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012).

Thiophene Derivatives and Their Importance

Thiophene derivatives, integral to the molecular architecture of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide, are prominent in various scientific fields due to their unique properties. These compounds are essential in developing antimicrobial, anticancer, and anti-inflammatory agents, reflecting their broad applicability in drug development and other areas such as organic materials due to their electronic attributes. The synthesis and application of thiophene derivatives are a focal point of research, indicating the critical role of thiophene structures in advancing pharmaceuticals and materials science (Xuan, 2020).

Potential Environmental and Health Impacts

Understanding the environmental and health impacts of compounds structurally related to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is crucial. Studies on chlorinated solvents and their metabolites, sharing similarities with parts of the compound , have pointed to various adverse effects, including toxicity to specific organs and potential carcinogenicity. These insights stress the importance of assessing occupational exposures and environmental releases of such chemicals to mitigate health risks (Ruder, 2006).

properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKUVGYOUHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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